REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.B(OBO)O.[CH3:14][C:15]([O-])=O.[K+]>CC([O-])=O.CC([O-])=O.[Pd+2].C(O)C>[CH3:8][C:7]1[C:2]([C:4]2[C:15]([CH3:14])=[CH:6][CH:7]=[CH:2][N:3]=2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
172 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1C
|
Name
|
pinacol ester
|
Quantity
|
281 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)OBO
|
Name
|
KOAc
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
22.5 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After 6 h the gc of an aliquot of the reaction mixture (extracted with ether/water)
|
Duration
|
6 h
|
Reaction Time |
65 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C(=NC=CC1)C1=NC=CC=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |